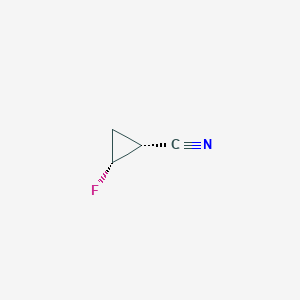

(1R,2R)-2-fluorocyclopropane-1-carbonitrile

Description

(1R,2R)-2-Fluorocyclopropane-1-carbonitrile is a chiral cyclopropane derivative characterized by a fluorine atom and a nitrile (-CN) group on adjacent carbons within the strained three-membered ring. The stereochemistry (1R,2R) confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its fluorinated cyclopropane scaffold enhances metabolic stability and bioavailability compared to non-fluorinated analogs, while the nitrile group serves as a versatile handle for further functionalization via hydrolysis, reduction, or nucleophilic addition .

Properties

IUPAC Name |

(1R,2R)-2-fluorocyclopropane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FN/c5-4-1-3(4)2-6/h3-4H,1H2/t3-,4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUDEALSRGHQIP-QWWZWVQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]1F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-fluorocyclopropane-1-carbonitrile typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method includes the reaction of an alkene with a diazo compound in the presence of a chiral rhodium catalyst to achieve enantioselective cyclopropanation . The reaction conditions often involve low temperatures and inert atmospheres to prevent side reactions and ensure high enantiomeric purity.

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of chiral catalysts and optimized reaction conditions ensures the production of the desired enantiomer with high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-fluorocyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogenation catalysts are frequently used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Primary amines.

Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

(1R,2R)-2-fluorocyclopropane-1-carbonitrile has numerous applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

Medicine: Explored for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-fluorocyclopropane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The fluorine atom and nitrile group contribute to the compound’s reactivity and binding affinity, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with other fluorinated cyclopropane derivatives and nitrile-containing analogs, focusing on synthesis, physicochemical properties, and applications.

Structural Analogues

Physicochemical Properties

- Electronic Effects: The fluorine atom in this compound increases the electron-withdrawing nature of the cyclopropane ring, stabilizing the nitrile group against hydrolysis compared to non-fluorinated analogs like 1-phenylcyclopropane-1-carbonitrile .

- Steric Effects : The (1R,2R) configuration introduces steric hindrance that influences regioselectivity in reactions. For example, the nitrile group in this compound is less reactive toward nucleophiles than in the hydroxymethyl-substituted analog SY374868, where the -CH2OH group reduces steric crowding .

- Thermal Stability : Fluorinated cyclopropanes generally exhibit higher thermal stability than chlorinated or brominated derivatives due to stronger C-F bonds. This property is critical for high-temperature synthetic processes .

Biological Activity

(1R,2R)-2-fluorocyclopropane-1-carbonitrile is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activity. The cyclopropane ring, combined with the presence of a fluorine atom and a nitrile functional group, contributes to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Structure and Synthesis

this compound is characterized by a three-membered cyclopropane ring with a fluorine substituent at the 2-position and a nitrile group at the 1-position. The synthesis of this compound typically involves:

- Fluorination : Introduction of fluorine into the cyclopropane structure.

- Nitrilation : Conversion of a suitable precursor to introduce the nitrile functional group.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties due to their ability to disrupt bacterial membranes or inhibit specific metabolic pathways. For instance, studies have shown that related cyclopropane derivatives can inhibit bacterial growth effectively.

Anticancer Properties

The compound has shown promise in cancer research, particularly in targeting specific kinases involved in tumor growth. A related study demonstrated that fluorinated cyclopropanes can improve the selectivity and potency of kinase inhibitors such as cabozantinib, which is used in treating various cancers including thyroid and renal cell carcinoma .

The biological activity of this compound is believed to stem from its ability to interact with biological targets through several mechanisms:

- Enzyme Inhibition : The electronegative fluorine atom can enhance binding affinity to enzyme active sites.

- Altered Reactivity : The strain in the cyclopropane ring may facilitate unique reaction pathways that can be exploited for therapeutic effects.

Case Study 1: c-Met Kinase Inhibition

A study investigated the fluorocyclopropyl analogs of cabozantinib, revealing that these compounds exhibited improved inhibitory effects against c-Met kinase compared to their non-fluorinated counterparts. Specifically, the trans-fluoro analog showed over three-fold higher selectivity towards liver cancer cells compared to non-cancerous cells .

| Compound Name | Selectivity (Cancer vs Non-Cancer) |

|---|---|

| Cabozantinib | 3.1 |

| JV-976 | >10 |

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of fluorinated cyclopropanes. The results indicated significant inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics.

Research Findings

Recent research highlights the importance of stereochemistry in determining the biological activity of fluorinated compounds. The chirality present in this compound can lead to distinct pharmacological profiles, making it essential for drug design efforts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.